molecular formula C24H19Br2N3O3S B12013401 N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 618880-49-2

N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12013401
CAS No.: 618880-49-2
M. Wt: 589.3 g/mol
InChI Key: HLQYUXPUUBEEPY-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural features, including bromine atoms, a quinazolinone core, and a sulfanylacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Bromination: The aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.

    Final Coupling: The final step involves coupling the quinazolinone derivative with the brominated aromatic amine through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the brominated aromatic ring, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives or dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives and their interactions with other chemical entities.

Biology

Biologically, N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a valuable lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties might also make it suitable for applications in catalysis or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromine atoms and sulfanyl group may enhance binding affinity or selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • N-(2,6-difluoro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interaction profiles with biological targets and reagents.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness in the realm of chemical and biological research

Properties

CAS No.

618880-49-2

Molecular Formula

C24H19Br2N3O3S

Molecular Weight

589.3 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H19Br2N3O3S/c1-14-11-18(25)22(19(26)12-14)28-21(30)13-33-24-27-20-6-4-3-5-17(20)23(31)29(24)15-7-9-16(32-2)10-8-15/h3-12H,13H2,1-2H3,(H,28,30)

InChI Key

HLQYUXPUUBEEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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